molecular formula C13H10N4S B12637746 3-(7-Aza-2-benzimidazolyl)thiobenzamide

3-(7-Aza-2-benzimidazolyl)thiobenzamide

Cat. No.: B12637746
M. Wt: 254.31 g/mol
InChI Key: ONFPNGLMAAYRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-Aza-2-benzimidazolyl)thiobenzamide is a chemical compound with the molecular formula C13H10N4S and a molecular weight of 254.31 g/mol This compound is characterized by the presence of a benzimidazole ring substituted with an aza group and a thiobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Aza-2-benzimidazolyl)thiobenzamide typically involves the reaction of 2-aminobenzimidazole with thiobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(7-Aza-2-benzimidazolyl)thiobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(7-Aza-2-benzimidazolyl)thiobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(7-Aza-2-benzimidazolyl)thiobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiobenzamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function. These interactions can result in the inhibition of cell proliferation, induction of apoptosis, and other cellular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Aza-2-benzimidazolyl)thiobenzamide is unique due to the presence of both an aza group and a thiobenzamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

Molecular Formula

C13H10N4S

Molecular Weight

254.31 g/mol

IUPAC Name

3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarbothioamide

InChI

InChI=1S/C13H10N4S/c14-11(18)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7H,(H2,14,18)(H,15,16,17)

InChI Key

ONFPNGLMAAYRFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=S)N)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.